molecular formula C11H11ClN2O B584824 2-(2-Benzofuranyl)-2-imidazoline hydrochloride CAS No. 89196-95-2

2-(2-Benzofuranyl)-2-imidazoline hydrochloride

Katalognummer: B584824
CAS-Nummer: 89196-95-2
Molekulargewicht: 222.67 g/mol
InChI-Schlüssel: RFNFFVDVGWOSNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer entzündungshemmenden und neuroprotektiven Eigenschaften ein großes Potenzial gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RX 801077 (Hydrochlorid) beinhaltet die Reaktion von 2-Benzofuran mit einem geeigneten Imidazolderivat unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einem Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von RX 801077 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird oft in fester Form hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RX 801077 (hydrochloride) involves the reaction of 2-benzofuran with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of RX 801077 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in solid form and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RX 801077 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von RX 801077 (Hydrochlorid) mit modifizierten pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

RX 801077 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

RX 801077 (Hydrochlorid) übt seine Wirkungen aus, indem es selektiv an den Imidazolin-I2-Rezeptor bindet. Diese Bindung moduliert verschiedene Signalwege und führt zu entzündungshemmenden und neuroprotektiven Wirkungen. Die Verbindung hemmt das NLRP3-Inflammasom, wodurch Entzündungen und Nekroptose in neuronalen Zellen reduziert werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

  • Molecular Formula : C₁₁H₁₁ClN₂O
  • Molecular Weight : Approximately 222.67 g/mol
  • Structure : The compound features a benzofuran moiety linked to an imidazoline structure, contributing to its biological activities.

2-BFI acts as an agonist for imidazoline I2 receptors, facilitating various physiological responses. Its ability to undergo protonation in acidic environments enhances its solubility and stability in biological systems. The compound exhibits significant interactions with other receptor systems, including adrenergic and NMDA receptors, which may contribute to its neuroprotective and analgesic effects .

Stroke and Cerebral Ischemia

Numerous studies have documented the neuroprotective effects of 2-BFI in models of cerebral ischemia:

  • Mechanism : 2-BFI has been shown to reduce oxidative stress and inflammation, which are critical factors in ischemic brain injury. It can attenuate ischemia-induced brain injury by inhibiting NMDA receptor activity, thereby reducing intracellular calcium influx .
  • Dosage : In a rat model of transient cerebral ischemia, a dosage of 3 mg/kg was found to be most effective, significantly reducing brain infarct size and improving neurological deficits .
  • Neurovascular Unit Integrity : Research indicates that 2-BFI enhances the integrity of the neurovascular unit by improving the expression of tight junction proteins like occludin and zonula occludens-1, thus mitigating brain edema and apoptosis following ischemic events .

Antioxidant Properties

2-BFI has demonstrated potent antioxidant activity:

  • Radical Scavenging : It effectively scavenges free radicals and reduces oxidative stress in cell culture models exposed to oxidative agents like hydrogen peroxide (H₂O₂).
  • Enzyme Activity : The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in cellular defense against oxidative damage.

Applications in Pain Management

Research has also explored the potential of 2-BFI in chronic pain management:

  • Chronic Pain Models : In studies involving chronic constriction injury (CCI) models in rats, treatment with 2-BFI significantly increased pain thresholds and reduced markers of neuroinflammation (e.g., GFAP and TNF-α levels) in the spinal cord .
  • Therapeutic Potential : These findings suggest that 2-BFI could serve as a novel therapeutic agent for managing chronic pain conditions by modulating neuroinflammatory responses.

Wirkmechanismus

RX 801077 (hydrochloride) exerts its effects by selectively binding to the imidazoline I2 receptor. This binding modulates various signaling pathways, leading to anti-inflammatory and neuroprotective effects. The compound inhibits the NLRP3 inflammasome, reducing inflammation and necroptosis in neuronal cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • 2-(2-Benzofuranyl)-2-Imidazolinhydrochlorid
  • Idazoxanhydrochlorid
  • Moxonidinhydrochlorid

Einzigartigkeit

RX 801077 (Hydrochlorid) ist einzigartig aufgrund seiner hohen Selektivität für den Imidazolin-I2-Rezeptor und seiner starken entzündungshemmenden und neuroprotektiven Eigenschaften. Im Vergleich zu ähnlichen Verbindungen hat es eine höhere Wirksamkeit bei der Reduzierung von Entzündungen und dem Schutz neuronaler Zellen gezeigt .

Biologische Aktivität

2-(2-Benzofuranyl)-2-imidazoline hydrochloride, commonly referred to as 2-BFI, is a compound that selectively binds to imidazoline I2 receptors. Its biological activity has garnered attention due to its neuroprotective effects and potential therapeutic applications in various neurological disorders. This article explores the compound's mechanisms of action, research findings, and case studies illustrating its biological activity.

2-BFI primarily interacts with the imidazoline I2 receptors, which are involved in various physiological processes including neuroprotection and modulation of neurotransmitter release. The compound's binding to these receptors triggers a cascade of biochemical events that lead to neuroprotection during ischemic conditions.

Key Mechanisms:

  • Neuroprotection : 2-BFI has been shown to protect the neurovascular unit (NVU) during ischemic events by reducing apoptosis and improving blood-brain barrier integrity. This is evidenced by studies demonstrating decreased infarct size and improved neurological function in animal models following treatment with 2-BFI .
  • Antioxidant Activity : The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing antioxidant responses and reducing oxidative stress in neuronal tissues .
  • Anti-inflammatory Effects : 2-BFI exhibits anti-inflammatory properties that contribute to its neuroprotective effects, particularly in models of spinal cord injury and cerebral ischemia .

Case Studies

  • Focal Cerebral Ischemia Model :
    • Objective : To assess the neuroprotective effects of 2-BFI in a rat model of focal cerebral ischemia.
    • Methodology : Rats were divided into control and treatment groups, with the treatment group receiving 3 mg/kg of 2-BFI post-occlusion.
    • Results : Significant improvements were observed in neurological scores, reduced infarct volume (34.3% vs. 56.1% apoptosis), decreased brain water content, and enhanced expression of tight junction proteins (occludin and ZO-1) compared to controls .
ParameterControl Group2-BFI Groupp-value
Neurological Score-Improved<0.05
Infarct Volume-Reduced<0.05
Apoptosis Level56.1 ± 7.9%34.3 ± 5.4%<0.05
Brain Water Content (%)84.62 ± 2%79.5 ± 2.6%<0.05
Evans Blue Extravasation (µg/g)2.5 ± 0.411.2 ± 0.5<0.05
  • Spinal Cord Injury Model :
    • Objective : To evaluate the effects of 2-BFI on recovery post-spinal cord injury.
    • Methodology : Rats were subjected to clip-compression injury and treated with 2-BFI.
    • Results : Enhanced locomotion recovery was noted alongside increased Nrf2 expression and elevated levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Antimicrobial Activity

In addition to its neuroprotective properties, recent studies have evaluated the antimicrobial activity of derivatives related to benzofuranyl compounds, suggesting potential applications in treating infections . While specific data on the antimicrobial efficacy of 2-BFI itself is limited, its structural relatives have demonstrated significant activity against various pathogens.

Q & A

Basic Question: What are the established methods for synthesizing and characterizing 2-(2-Benzofuranyl)-2-imidazoline hydrochloride (2-BFI)?

Methodological Answer:
2-BFI is synthesized via condensation reactions between benzofuran derivatives and imidazoline precursors. A common approach involves reacting 2-aminobenzofuran with carbonyl-containing intermediates under acidic conditions, followed by hydrochloride salt formation. Post-synthesis purification typically employs recrystallization or column chromatography. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of the benzofuran and imidazoline moieties.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98% as per research standards) .
  • Mass Spectrometry (MS) for molecular weight validation (theoretical: 270.71 g/mol) .

Basic Question: What analytical techniques are recommended for structural and stability studies of 2-BFI?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, critical for storage conditions.
  • UV-Vis Spectroscopy : Monitors degradation under light or oxidative stress .
  • Stability-Indicating HPLC Methods : Detect degradation products under accelerated conditions (e.g., high temperature/pH) .

Advanced Question: How does 2-BFI interact with imidazoline I2 receptors, and what experimental approaches validate its selectivity?

Methodological Answer:
2-BFI binds selectively to imidazoline I2 receptors, modulating neurotransmitter release and neuroprotection. Key validation methods include:

  • Radioligand Binding Assays : Competitive displacement of [³H]-idazoxan in brain tissue homogenates to calculate binding affinity (Ki) .
  • Knockout Models : Comparing wild-type and I2 receptor-deficient mice to isolate receptor-specific effects.
  • Functional Studies : Electrophysiological recordings in hippocampal neurons to assess presynaptic inhibition .

Advanced Question: What experimental models are appropriate for studying 2-BFI’s neuroprotective effects?

Methodological Answer:

  • Alzheimer’s Disease (AD) Models : Intrahippocampal Aβ₁₋₄₂ injection in Sprague-Dawley rats, followed by 2-BFI administration (e.g., 1–10 mg/kg, i.p.) to quantify cognitive improvement via Morris water maze .
  • Epilepsy Models : Pentylenetetrazole (PTZ)-induced seizures in mice, with 2-BFI pre-treatment to evaluate anticonvulsant activity. Note gender-specific responses (e.g., higher efficacy in female mice) .
  • Oxidative Stress Assays : Measure glutathione (GSH) and malondialdehyde (MDA) levels in cortical neurons exposed to H₂O₂ .

Advanced Question: How can researchers address contradictions in 2-BFI’s dose-response relationships across studies?

Methodological Answer:
Discrepancies in efficacy (e.g., neuroprotection vs. pro-convulsant effects) may arise from:

  • Species/Strain Variability : Compare dose ranges in rats (1–10 mg/kg) vs. mice (0.5–5 mg/kg) .
  • Administration Routes : Intraperitoneal vs. intracerebroventricular delivery alters bioavailability.
  • Temporal Factors : Acute vs. chronic dosing schedules. Validate via time-course studies and pharmacokinetic profiling (e.g., plasma half-life measurement) .

Advanced Question: What mechanistic pathways underlie 2-BFI’s anti-inflammatory and antioxidant effects?

Methodological Answer:

  • NF-κB Pathway Inhibition : Western blotting to quantify reduced phosphorylated IκBα in microglial cells.
  • Cytokine Modulation : ELISA for TNF-α and IL-6 suppression in LPS-stimulated macrophages .
  • Nrf2 Activation : Immunofluorescence to detect nuclear translocation of Nrf2, upregulating antioxidant enzymes (e.g., HO-1) .

Advanced Question: How can 2-BFI’s potential in novel therapeutic applications be explored beyond neurological disorders?

Methodological Answer:

  • Cardiovascular Research : Test vasorelaxation in aortic rings pre-contracted with phenylephrine.
  • Cancer Models : Assess apoptosis induction in glioblastoma cell lines via caspase-3 activation assays.
  • Metabolic Studies : Evaluate insulin sensitivity in diabetic rodent models using glucose tolerance tests .

Eigenschaften

IUPAC Name

2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNFFVDVGWOSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662766
Record name 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89196-95-2
Record name 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Benzofuranyl)-2-imidazoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.